tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate
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Overview
Description
tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate: is a chemical compound that belongs to the class of biazetidines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxy group attached to a biazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate typically involves the reaction of biazetidine derivatives with tert-butyl esters. One common method is the reaction of biazetidine with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with the formation of C-O bonds and cleavage of C-CN bonds . Another method involves the use of tert-butyl acetate as a solvent for the direct amidation of carboxylic acids .
Industrial Production Methods: Industrial production of tert-butyl esters, including tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate, often relies on the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid activators or catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using electrophilic manganese catalysts in the presence of hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents like tert-butyl nitrite (t-BuONO) and radical initiators.
Major Products: The major products formed from these reactions include primary alcohols, amides, and other functionalized derivatives of the biazetidine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is used as a building block for the synthesis of complex molecules. It is particularly useful in the preparation of three-dimensional metal-fullerene frameworks (MFFs) .
Biology: In biological research, this compound is used to study the effects of biazetidine derivatives on various biological pathways. Its unique structure allows for the exploration of new biochemical interactions.
Medicine: In medicine, tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which influences the compound’s reactivity and selectivity . The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
tert-Butyl 3-hydroxypropionate: Another tert-butyl ester with similar reactivity and applications.
tert-Butyl acetate: Commonly used in esterification reactions and as a solvent.
tert-Butyl hydroquinone: Used in various oxidation reactions and as an antioxidant.
Uniqueness: tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate is unique due to its biazetidine ring structure, which imparts distinct chemical properties. This structural feature sets it apart from other tert-butyl esters and makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
2228937-54-8 |
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Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11/h8,12,15H,4-7H2,1-3H3 |
InChI Key |
FMXFDLFANLZRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O |
Purity |
95 |
Origin of Product |
United States |
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